molecular formula C14H21N3O B1453696 3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea CAS No. 1042649-49-9

3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea

Cat. No. B1453696
M. Wt: 247.34 g/mol
InChI Key: GKVWUBRPGGYGBL-UHFFFAOYSA-N
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Description

3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea is a chemical compound with the molecular formula C14H21N3O and a molecular weight of 247.34 . It is primarily used for research purposes .


Molecular Structure Analysis

The molecular structure of 3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea consists of a urea group attached to a butyl group and a 1,2,3,4-tetrahydroquinolin-8-yl group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea, such as its boiling point and storage conditions, are not specified in the available resources .

Scientific Research Applications

  • Medicinal Chemistry

    • Tetrahydroquinolines are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
    • The methods of application typically involve synthesizing the tetrahydroquinoline compounds and testing them against various biological targets .
    • The outcomes of these studies have shown that tetrahydroquinoline compounds can have potent biological activity .
  • Organic Chemistry

    • Tetrahydroquinolines are also used in organic synthesis .
    • The methods of application often involve domino reactions, which are a type of reaction where multiple transformations are carried out in a single operation .
    • The outcomes of these studies have shown that tetrahydroquinolines can be synthesized efficiently using these methods .
  • Synthesis of Highly Substituted Tetrahydroquinolines

    • This involves a three-component cascade reaction using 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU .
    • The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .
    • This method saves time during the workup procedure and purification of intermediates and yields minimal reagent .
  • Biological Activities and SAR Studies

    • 1,2,3,4-Tetrahydroisoquinolines (THIQ) based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
    • The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .
  • Chelating Agents

    • The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines good monoprotic bidentate chelating agents .
    • They form four- and six-covalent complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ .
  • Synthesis of 1,2,3,4-Tetrahydroquinolines Using Domino Reactions

    • This involves a series of reactions including reduction or oxidation followed by cyclization, S N Ar-terminated sequences, acid-catalyzed ring closures or rearrangements, high temperature cyclizations and metal-promoted processes .
    • Each domino method is presented with a brief discussion of mechanism, scope, yields, simplicity and potential utility .
  • Biological Potential of Indole Derivatives

    • Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
    • Derivatives of indole are of wide interest because of their diverse biological and clinical applications .

properties

IUPAC Name

1-butyl-3-(1,2,3,4-tetrahydroquinolin-8-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-2-3-9-16-14(18)17-12-8-4-6-11-7-5-10-15-13(11)12/h4,6,8,15H,2-3,5,7,9-10H2,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVWUBRPGGYGBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NC1=CC=CC2=C1NCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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